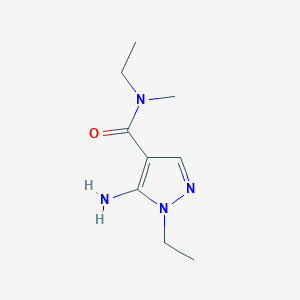![molecular formula C13H15F2N3 B11738425 N-[(3,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11738425.png)
N-[(3,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluorophenyl group, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable difluorobenzyl halide.
Alkylation: The final step involves the alkylation of the pyrazole ring with ethyl and methyl groups using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(3,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
- N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride
Uniqueness
N-[(3,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole ring, along with the difluorophenyl group, enhances its stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H15F2N3 |
|---|---|
Poids moléculaire |
251.27 g/mol |
Nom IUPAC |
N-[(3,5-difluorophenyl)methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H15F2N3/c1-3-18-8-9(2)13(17-18)16-7-10-4-11(14)6-12(15)5-10/h4-6,8H,3,7H2,1-2H3,(H,16,17) |
Clé InChI |
XDXRROZGVQQCSR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)NCC2=CC(=CC(=C2)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738344.png)
![Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B11738358.png)
![2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11738372.png)
![1-Phenyl-3-[(phenylmethylidene)amino]urea](/img/structure/B11738376.png)
![N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11738380.png)

![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738406.png)
amine](/img/structure/B11738413.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11738418.png)
![3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11738436.png)
![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11738438.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11738441.png)
![2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B11738442.png)
